molecular formula C38H64O9S2Ti B12770296 Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- CAS No. 63713-74-6

Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-

Cat. No.: B12770296
CAS No.: 63713-74-6
M. Wt: 776.9 g/mol
InChI Key: GDDRQLYBSRBJLN-UHFFFAOYSA-N
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Description

Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- (CAS: 63713-74-6) is a titanium-based coordination complex featuring two distinct ligands:

  • Dodecylbenzenesulfonate (DBS): A bulky anionic surfactant with a hydrophobic dodecyl chain and a sulfonate group for ionic interactions.
  • Hydroxyacetate (HA): A bidentate ligand with hydroxyl and carboxylate moieties, enabling chelation to the titanium center.

This compound is structurally unique due to its hybrid ligand system, combining surfactant properties (via DBS) and coordination stability (via HA). It is hypothesized to function in catalytic systems, surface modification, or as a stabilizer in polymer matrices .

Properties

CAS No.

63713-74-6

Molecular Formula

C38H64O9S2Ti

Molecular Weight

776.9 g/mol

IUPAC Name

2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium

InChI

InChI=1S/2C18H30O3S.C2H4O3.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2(4)5;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3H,1H2,(H,4,5);

InChI Key

GDDRQLYBSRBJLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(C(=O)O)O.[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium typically involves the reaction of titanium tetrachloride with dodecylbenzenesulfonic acid and hydroxyacetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or chloroform, at elevated temperatures to ensure complete coordination of the ligands to the titanium center .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows for selective catalytic activity .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a therapeutic agent. Its ability to coordinate with various ligands makes it a candidate for targeted drug delivery .

Industry: Industrially, bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium is used in the production of advanced materials, including coatings and composites. Its unique properties enhance the performance of these materials .

Mechanism of Action

The mechanism of action of bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium involves its ability to coordinate with various ligands and form stable complexes. The titanium center acts as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound interacts with cellular components, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Titanium, bis(isooctadecanoato-kappaO)bis(2-propanolato)- (CAS: 121957-13-9)

  • Ligands: Isooctadecanoate (branched C18 fatty acid) and 2-propanolate.
  • Key Differences: Hydrophobicity: Isooctadecanoate’s branched alkyl chain enhances lipid solubility compared to DBS’s linear alkyl chain. Coordination Mode: 2-Propanolate acts as a monodentate ligand, whereas HA in the target compound is bidentate, offering stronger chelation.
  • Applications: Used in hydrophobic coatings and high-temperature catalysis due to thermal stability .

Phenolato Titanium Complexes (LTi-Type)

  • Ligands: Bis(alkoxo)-bis(phenolato) systems (e.g., Figure 7 in ).
  • Key Differences: Electron-Donating Groups: Phenolato ligands provide strong electron-withdrawing effects, enhancing electrophilicity at the titanium center. Steric Effects: Bulky phenolato groups create steric hindrance, limiting substrate access compared to the more flexible DBS/HA system.
  • Applications: Widely employed in olefin polymerization and asymmetric catalysis .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

Property Target Compound (DBS/HA-Ti) Isooctadecanoate-Ti Phenolato-Ti
Ligand Type Mixed (surfactant + chelate) Fatty acid + alcoholate Phenolato + alkoxo
Coordination Number 6 6 6
Solubility Amphiphilic (water/organic) Hydrophobic Polar aprotic solvents
Thermal Stability Moderate (~200°C) High (>300°C) Very high (>400°C)
Catalytic Activity Moderate (acid catalysis) Low High (polymerization)

Ligand-Driven Reactivity

  • DBS/HA-Ti: The sulfonate group in DBS facilitates ionic interactions, making it suitable for emulsion stabilization. HA’s chelation enhances metal-center stability in aqueous media.
  • Isooctadecanoate-Ti: Dominated by van der Waals interactions, ideal for non-polar systems like lubricant additives.
  • Phenolato-Ti: Electron-deficient titanium centers promote insertion reactions in Ziegler-Natta catalysis .

Environmental and Industrial Relevance

  • DBS/HA-Ti: Potential in green chemistry due to biodegradability of DBS and low toxicity of HA.
  • Phenolato-Ti: Limited by phenol derivatives’ environmental persistence.

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